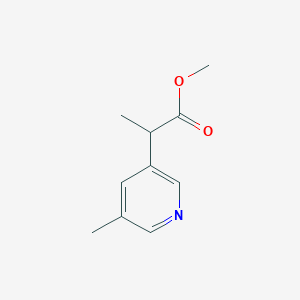![molecular formula C13H13NO3S2 B13078728 5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is an organic compound belonging to the class of acetamides This compound is characterized by its unique bithiopyran structure, which consists of two fused thiopyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid typically involves the following steps:
Formation of the Bithiopyran Core: The initial step involves the formation of the bithiopyran core through a cyclization reaction. This can be achieved by reacting appropriate thiol and aldehyde precursors under acidic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction. This involves reacting the bithiopyran core with acetic anhydride in the presence of a base such as pyridine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamido-5-acetylfuran: Another acetamido compound with a furan ring structure.
5-Acetamido-2-hydroxy benzoic acid: A compound with a similar acetamido group but different core structure.
Uniqueness
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is unique due to its bithiopyran core, which imparts distinct chemical and biological properties. The combination of the acetamido and carboxylic acid groups further enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C13H13NO3S2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-acetamido-5-(2H-thiopyran-6-yl)-2H-thiopyran-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S2/c1-8(15)14-10-7-18-6-9(12(10)13(16)17)11-4-2-3-5-19-11/h2-4,6H,5,7H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
UTVGWQVXVMEVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=CSC1)C2=CC=CCS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)



![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)


![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)


![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
